2-Amino-4-bromobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

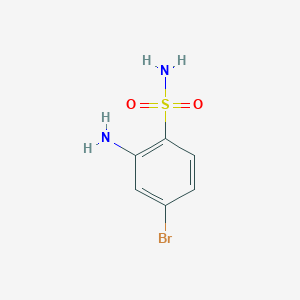

2-Amino-4-bromobenzenesulfonamide is an organic compound with the molecular formula C6H7BrN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an amino group at the second position and a bromine atom at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromobenzenesulfonamide typically involves the bromination of 2-aminobenzenesulfonamide. One common method is to react 2-aminobenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

C6H7N2O2S+Br2→C6H7BrN2O2S+HBr

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-bromobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of 2-amino-4-hydroxybenzenesulfonamide.

Oxidation: Formation of 2-nitro-4-bromobenzenesulfonamide.

Reduction: Formation of this compound derivatives with reduced sulfonamide groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-bromobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Biological Studies: It serves as a probe to study enzyme inhibition, particularly carbonic anhydrase inhibitors.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-Amino-4-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on carbonic anhydrase activity. The bromine and amino groups play crucial roles in the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-5-bromobenzenesulfonamide

- 4-Amino-2-bromobenzenesulfonamide

- 2-Amino-4-chlorobenzenesulfonamide

Uniqueness

2-Amino-4-bromobenzenesulfonamide is unique due to the specific positioning of the bromine and amino groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted drug design and development.

Biologische Aktivität

2-Amino-4-bromobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits significant potential as an anticancer agent and possesses notable antibacterial properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the para position relative to the sulfonamide group, which influences its biological activity.

Research indicates that this compound functions primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. The inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells. Studies have shown that compounds similar to this compound demonstrate significant antiproliferative effects against breast cancer cell lines, such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .

Anticancer Activity

A detailed study evaluated the anticancer properties of derivatives of this compound against breast cancer cell lines. The findings are summarized in Table 1.

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | 17.5 |

| 4g | MDA-MB-231 | 6.31 | 5.5 |

| 4h | MCF-7 | 3.20 | 10.0 |

The most active derivative, compound 4e , was noted for its ability to induce apoptosis significantly, increasing annexin V-FITC positive cells by approximately 22-fold compared to controls .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity. A study reported that derivatives showed significant inhibition against Staphylococcus aureus at concentrations of 50 μg/mL , with inhibition rates reaching up to 80.69% compared to positive controls . This suggests potential applications in treating bacterial infections.

Study on Coronary Resistance

A study evaluated the effects of various benzenesulfonamides on coronary resistance, highlighting that certain derivatives could lower coronary resistance significantly compared to controls. The compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a notable decrease in coronary resistance, suggesting its potential role in cardiovascular treatments through calcium channel modulation .

Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of sulfonamide derivatives, including this compound, against various bacterial strains. The results indicated a promising antibacterial profile, particularly against Gram-positive bacteria .

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives like 4e possess favorable pharmacokinetic properties, including good permeability and low toxicity profiles .

Eigenschaften

IUPAC Name |

2-amino-4-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHHVUXXOPCMLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54734-81-5 |

Source

|

| Record name | 2-amino-4-bromobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.